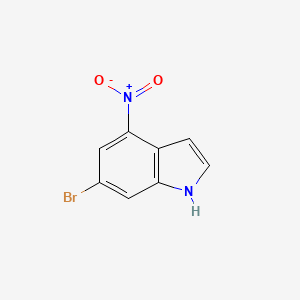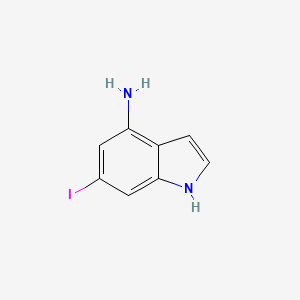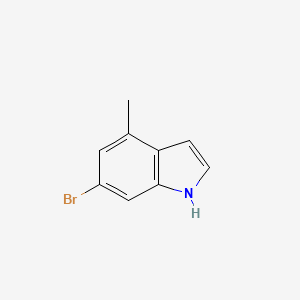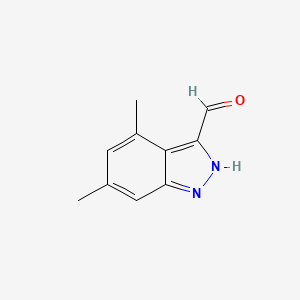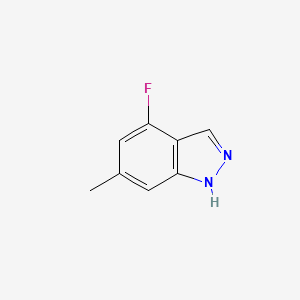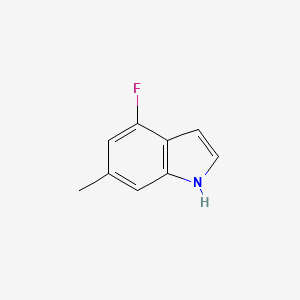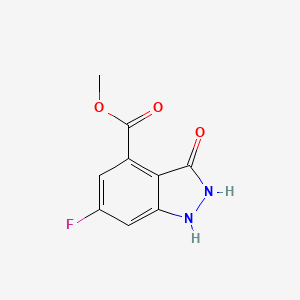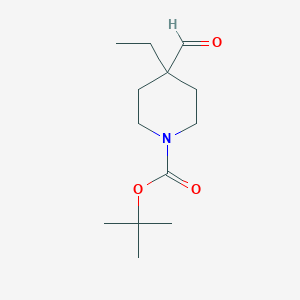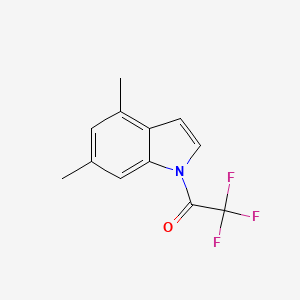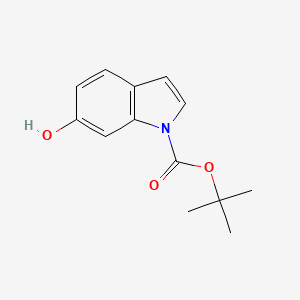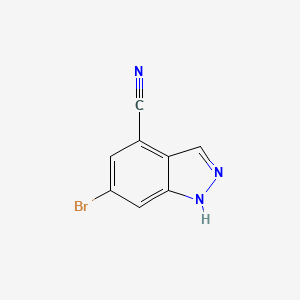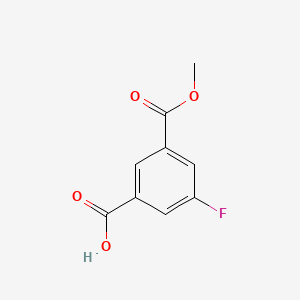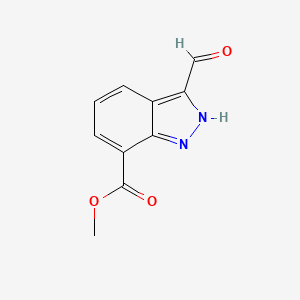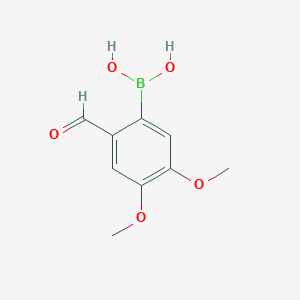
(2-Formyl-4,5-dimethoxyphenyl)boronic acid
Overview
Description
“(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is a chemical compound with the molecular formula C9H11BO512. It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C1. The compound has a molecular weight of 209.992.
Synthesis Analysis
The specific synthesis process for “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is not detailed in the search results. However, boronic acids are generally used as reactants in various chemical reactions3. For instance, they are used in the enantioselective preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes3.Molecular Structure Analysis
The linear formula of “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is C9H11BO51. The InChI code is 1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H32.
Chemical Reactions Analysis
Boronic acids, including “(2-Formyl-4,5-dimethoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction4. They are also used in the stereoselective preparation of indenol derivatives via cationic palladium complex-catalyzed diastereoselective tandem annulation3.
Physical And Chemical Properties Analysis
“(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is a solid substance stored in an inert atmosphere at temperatures between 2-8°C1. It has a molecular weight of 209.992 and a linear formula of C9H11BO51.Scientific Research Applications
Application 1: Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The boronic acid is used as a reagent in the SM coupling reaction. The reaction conditions are generally mild and functional group tolerant . The boronic acid is used in the transmetalation step, where it is transferred from boron to palladium .
- Results or Outcomes : The SM coupling reaction using boronic acids has been successful in forming carbon–carbon bonds. In a kinetic analysis of a competition conducted between two boronic acids, it was demonstrated experimentally that the boronic acid was the most reactive species .
Application 2: Synthesis of Indenamines and Indenol Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is used as a reactant for the enantioselective preparation of indenamines and stereoselective preparation of indenol derivatives .
- Methods of Application : The boronic acid is used in a cationic palladium complex-catalyzed tandem annulation with alkynes to prepare indenamines and indenol derivatives .
- Results or Outcomes : The reaction results in the formation of indenamines and indenol derivatives in a stereoselective manner .
Application 3: Synthesis of Oxazoline-Substituted Potassium Organotrifluoroborates
- Scientific Field : Organic Chemistry
- Summary of the Application : “(2-Formyl-4,5-dimethoxyphenyl)boronic acid” is used as a reactant for the synthesis of oxazoline-substituted potassium organotrifluoroborates .
- Methods of Application : The boronic acid is used in a reaction to prepare oxazoline-substituted potassium organotrifluoroborates .
- Results or Outcomes : The reaction results in the formation of oxazoline-substituted potassium organotrifluoroborates .
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols1.
Future Directions
The search results do not provide specific future directions for “(2-Formyl-4,5-dimethoxyphenyl)boronic acid”. However, given its use in various chemical reactions, ongoing research may continue to explore its potential applications in organic synthesis and other areas of chemistry.
Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(2-formyl-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBAZGRLLTFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647252 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
CAS RN |
1005346-96-2 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




